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Compound of Interest

Compound Name: (R)-1-Cyclobutylpiperidin-3-amine

Cat. No.: B8183926 Get Quote

A Comparative Guide to the In Vitro and In Vivo Evaluation of (R)-1-Cyclobutylpiperidin-3-
amine Derivatives For Researchers, Scientists, and Drug Development Professionals

The (R)-1-cyclobutylpiperidin-3-amine scaffold has emerged as a significant pharmacophore

in the development of novel therapeutics, demonstrating potent activity in diverse biological

systems. This guide provides a comparative analysis of the in vitro and in vivo evaluation of its

derivatives, primarily focusing on their roles as KRAS G12D inhibitors and Histamine H3

receptor inverse agonists. The information is compiled from recent studies to facilitate objective

comparison and support further drug development efforts.

Targeting the KRAS G12D Oncoprotein
The KRAS protein, a key regulator of cell growth, is frequently mutated in various cancers, with

the G12D mutation being particularly prevalent in pancreatic ductal adenocarcinoma.[1] The

development of inhibitors targeting this "undruggable" protein has been a significant challenge.

Recent breakthroughs have identified small molecules, including derivatives of (R)-1-
cyclobutylpiperidin-3-amine, that can selectively bind to the KRAS G12D mutant, leading to

the inhibition of downstream signaling pathways and tumor growth.[1]

In Vitro and In Vivo Performance of KRAS G12D
Inhibitors
The following tables summarize the quantitative data for representative (R)-1-
cyclobutylpiperidin-3-amine derivatives and compares them with a known inhibitor,
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MRTX1133.

Table 1: In Vitro Evaluation of KRAS G12D Inhibitors

Compound
Target Engagement
(Tm Shift, °C)

Cellular Potency
(pERK IC50, nM)

Enzymatic Activity
(GTPase IC50, µM)

Compound 10c Not Reported 1.40 (Panc1 cells) > 10

Compound 10k Not Reported 2.22 (Panc1 cells) 0.009

ERAS-5024
Significantly higher

than comparator

Single-digit nanomolar

(AsPC-1 cells)
Not Reported

MRTX1133 Not Reported Potent inhibitor Not Reported

Data sourced from multiple studies for comparison.[1][2]

Table 2: In Vivo Evaluation of KRAS G12D Inhibitors

Compound Animal Model Dosing Outcome

ERAS-5024

Pancreatic Ductal

Adenocarcinoma

(PDAC) xenograft

Not Specified Tumor regression

MRTX1133 Not Reported Not Reported
Entered Phase I

clinical trial

Further in vivo data for direct comparison is limited in the reviewed literature.

Experimental Protocols
KRAS G12D Thermal Shift Assay (Differential Scanning Fluorimetry): This assay measures the

change in the thermal denaturation temperature (Tm) of the KRAS G12D protein upon ligand

binding. An increase in Tm indicates stabilization of the protein by the inhibitor, suggesting

direct binding. The protein is mixed with the test compound and a fluorescent dye that binds to

unfolded proteins. The fluorescence is monitored as the temperature is gradually increased.
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pERK Inhibition Assay (Cellular Potency): The inhibition of ERK1/2 phosphorylation (pERK) is a

downstream marker of KRAS pathway inhibition. Cancer cell lines harboring the KRAS G12D

mutation (e.g., AsPC-1, Panc1) are treated with varying concentrations of the inhibitor.

Following treatment, cell lysates are analyzed by methods such as Western blot or ELISA to

quantify the levels of pERK relative to total ERK. The IC50 value represents the concentration

of the inhibitor that causes a 50% reduction in pERK levels.

GTPase Activity Assay (Enzymatic Activity): This assay measures the intrinsic GTPase activity

of KRAS G12D. The rate of GTP hydrolysis to GDP is monitored in the presence of the

inhibitor. A reduction in GTPase activity indicates that the inhibitor is interfering with the

protein's function. The IC50 value is the concentration of the inhibitor required to reduce the

enzymatic activity by 50%.[2]

In Vivo Tumor Xenograft Models: Human cancer cells with the KRAS G12D mutation are

implanted into immunocompromised mice. Once tumors are established, the mice are treated

with the test compound. Tumor volume is measured regularly to assess the efficacy of the drug

in inhibiting tumor growth or causing regression.

Signaling Pathway and Experimental Workflow

KRAS G12D (Active) RAF MEK ERK Cell Proliferation(R)-1-Cyclobutylpiperidin-3-amine
Derivative

Inhibition
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Caption: Simplified KRAS signaling pathway and the point of intervention by the inhibitors.
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Caption: General experimental workflow for the evaluation of KRAS G12D inhibitors.

Targeting the Histamine H3 Receptor
(R)-1-cyclobutylpiperidin-3-amine derivatives have also been investigated as potent and

selective inverse agonists of the Histamine H3 receptor (H3R).[3][4] The H3R is primarily

expressed in the central nervous system and plays a role in regulating neurotransmitter

release. Inverse agonists of H3R have therapeutic potential for treating cognitive disorders and

sleep-wake disorders.[3][5]

In Vitro and In Vivo Performance of H3R Inverse
Agonists
The following tables summarize the quantitative data for several (R)-1-cyclobutylpiperidin-3-
amine derivatives targeting the H3R.
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Table 3: In Vitro Evaluation of H3R Inverse Agonists

Compound
hH3R Binding Affinity (Ki,
nM)

Receptor Occupancy
(ED80, mg/kg)

SUVN-G3031 (17v) 8.73 High receptor occupancy

Compound 45e 4.0 0.22

Compound (R,S)-4a
Potent H3R functional

antagonist
Not Reported

AR71 24 Not Reported

Data compiled from multiple research articles.[3][4][5][6][7]

Table 4: In Vivo Evaluation of H3R Inverse Agonists

Compound Animal Model
Efficacious Dose
(mg/kg, p.o.)

Outcome

SUVN-G3031 (17v)
Orexin-B saporin

lesioned rats
Not Specified

Marked wake-

promoting effects

Compound 45e
Rat object recognition

task
Not Specified

Robust efficacy,

increased brain

acetylcholine levels

Compound (R,S)-4a
Rat social recognition

memory model
0.03 - 0.3

Enhanced short-term

memory

AR71
Mouse neuropathic

pain model
20 Analgesic effects

p.o. - per os (by mouth).[3][4][5][6][7]

Experimental Protocols
H3R Radioligand Binding Assay: This assay determines the binding affinity (Ki) of a compound

for the H3 receptor. Membranes from cells expressing the human H3R are incubated with a
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radiolabeled ligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the test

compound. The amount of radioligand displaced by the test compound is measured, and the Ki

value is calculated.

Receptor Occupancy Studies: These studies are conducted in vivo to determine the dose of a

drug required to bind to a certain percentage of its target receptors in the brain. This is often

done using positron emission tomography (PET) with a radiolabeled tracer that binds to the

H3R. Alternatively, ex vivo methods involve administering the drug to animals, followed by brain

tissue analysis to measure receptor binding. The ED80 is the dose required to achieve 80%

receptor occupancy.[4]

Animal Models for Cognitive Enhancement:

Object Recognition Task: This task assesses learning and memory in rodents. An animal is

familiarized with two identical objects. After a delay, one of the objects is replaced with a

novel one. Animals with intact memory will spend more time exploring the novel object.

Social Recognition Memory Model: This model evaluates short-term memory by measuring

the time an adult rat spends investigating a juvenile rat. After a period of separation, the adult

is re-exposed to the same juvenile and a novel one. A shorter investigation time for the

familiar juvenile indicates memory recognition.[5]

Models for Wakefulness: Electroencephalography (EEG) and electromyography (EMG) are

used to monitor sleep-wake states in animals. The effect of the test compound on the duration

of wakefulness, REM sleep, and non-REM sleep is quantified.

Logical Relationships in H3R Inverse Agonist
Development
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Caption: Logical progression for the development of H3R inverse agonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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